molecular formula C18H23N5O3 B2961262 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-95-7

8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2961262
CAS No.: 335403-95-7
M. Wt: 357.414
InChI Key: JYRATYUETDWMML-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. The 1- and 3-positions are methylated, while the 7-position is substituted with a 4-methylbenzyl group. The 8-position features a 3-hydroxypropylamino group, which introduces both hydrophilic (hydroxyl) and flexible alkyl chain properties. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .

Properties

IUPAC Name

8-(3-hydroxypropylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-5-7-13(8-6-12)11-23-14-15(20-17(23)19-9-4-10-24)21(2)18(26)22(3)16(14)25/h5-8,24H,4,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRATYUETDWMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24N4O3
  • SMILES : CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=C(C=C3)C
  • InChI Key : SVUAHMAYYPVHBJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

  • Adenosine Receptor Modulation : This compound may act as an antagonist for adenosine receptors (A1 and A2), which are involved in numerous physiological processes including cardiovascular function and neurotransmission. Recent studies suggest that modifications in the purine structure can enhance receptor selectivity and potency .
  • Antitumor Activity : Research indicates that derivatives of purines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the one have shown moderate antineoplastic activity against human cancer cell lines such as TK-10 and HT-29 .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeDescriptionReference
Adenosine Receptor AntagonismPotential antagonist activity against A1 and A2 receptors
Antitumor ActivityModerate cytotoxic effects on TK-10 and HT-29 cell lines
Trichomonacidal ActivitySimilar compounds exhibit activity against Trichomonas vaginalis

Case Studies

  • Antitumor Efficacy : In a study analyzing various purine derivatives, it was found that compounds with structural similarities to this compound demonstrated significant growth inhibition in cancer cell lines. The most effective derivative showed an IC50 value in the low micromolar range .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties. They were found to reduce neuronal damage in models of neurodegenerative diseases by modulating nitric oxide pathways .

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse pharmacological properties influenced by substitutions at positions 7 and 8. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Variations at Position 8
Compound Name (8-Substituent) Key Features Melting Point (°C) Spectral Data (1H NMR, IR) References
Target Compound 3-Hydroxypropylamino (hydrophilic, H-bond donor) Not reported Expected δ 3.2–4.0 ppm (propyl chain, -OH); IR: ~3400 cm⁻¹ (O-H)
8-((2-Hydroxyethyl)amino) analog Shorter chain (2-hydroxyethyl); reduced steric bulk Not reported δ 3.5–4.1 ppm (ethylene chain); IR: ~3379 cm⁻¹ (N-H)
8-(3-Methoxypropylamino) analog Methoxy group (less polar than -OH); increased lipophilicity Not reported δ 3.3 ppm (OCH3); IR: ~2830 cm⁻¹ (C-O-C)
8-(3,3,3-Trifluoropropyl) analog Trifluoropropyl (electron-withdrawing, lipophilic) 140 δ 2.6–3.0 ppm (CF3 chain); 19F NMR: -65 ppm
8-Hydrazinyl derivatives (e.g., TC227) Hydrazine linker; potential for Schiff base formation Not reported δ 7.4–8.2 ppm (aromatic); IR: ~1650 cm⁻¹ (C=O)

Key Observations :

  • The 3-hydroxypropylamino group enhances water solubility compared to lipophilic substituents (e.g., trifluoropropyl or methoxypropyl).
  • Bulky or aromatic 8-substituents (e.g., styryl, biphenyl) reduce solubility but may improve target binding affinity .
Substituent Variations at Position 7
Compound Name (7-Substituent) Key Features Biological Relevance References
Target Compound (4-methylbenzyl) Moderate lipophilicity; aromatic π-π interactions Potential CNS or kinase targeting
7-(3-Phenylpropyl) analogs Extended alkyl chain; increased flexibility Improved membrane permeability
7-(Naphthalen-1-ylmethyl) derivatives Bulky aromatic group; high lipophilicity Possible CYP450 inhibition
7-(2-Phenoxyethyl) analogs Ether linkage; balanced polarity Enhanced solubility vs. benzyl groups

Key Observations :

  • The 4-methylbenzyl group in the target compound balances steric bulk and lipophilicity, favoring receptor interactions without excessive hydrophobicity.
  • Bulkier 7-substituents (e.g., naphthalenylmethyl) may hinder solubility but enhance binding to hydrophobic pockets .
Physicochemical and Spectroscopic Comparisons

Melting Points :

  • Trifluoropropyl-substituted analogs exhibit lower melting points (~140°C) due to reduced crystallinity .
  • Triazole-containing derivatives (e.g., ) show higher melting points (164–166°C), attributed to hydrogen bonding and rigidity .

Spectral Data :

  • 1H NMR : Methyl groups at N1 and N3 resonate at δ 3.2–3.6 ppm across analogs. Aromatic protons in 7-benzyl derivatives appear at δ 7.2–7.8 ppm .
  • IR : Strong carbonyl stretches (~1660–1705 cm⁻¹) confirm the purine-2,6-dione core. Hydroxyl groups in the target compound show broad peaks near 3400 cm⁻¹ .

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